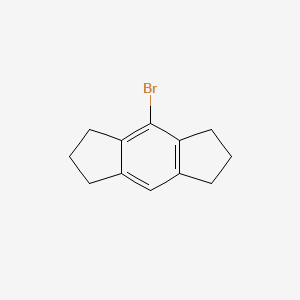
5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of similar compounds often involves a variety of bonding types. For example, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve a variety of processes. For example, the oxidation of the corresponding thioamide with potassium ferricyanide in alkaline solution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Antiprotozoal Activity
A study focused on the synthesis and evaluation of aza-analogues of furamidine, including 5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide derivatives, for their antiprotozoal activity. These compounds were synthesized through a series of steps, including selective bromination, Suzuki coupling, and hydrogenation processes. The research highlighted the significant in vitro and in vivo antiprotozoal activity of these compounds against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds showing curative effects at low oral dosages in a mouse model for Trypanosomiasis (Ismail et al., 2003).
Antimicrobial Activity
Another angle of research on similar compounds explores their antimicrobial potential. The study synthesized and evaluated the antibacterial activity of nitrovinylfuran G1 (Furvina) and its conversion products. It was found that 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The research pointed out the importance of G1's reactivity with thiol groups, leading to protein damage and its bacteriostatic and bactericidal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Allas et al., 2016).
Supramolecular Chemistry
Nicotinamide, a core component of 5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide, has been utilized in the synthesis of copper(II) halogenobenzoates complexes. These complexes demonstrate the ability of nicotinamide to act as a supramolecular reagent, leading to the formation of various coordination compounds with potential applications in materials science and catalysis. The study showcases the structural diversity of these complexes and their formation through hydrogen bonding and coordination chains (Halaška et al., 2016).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed significant herbicidal activity against various plant species. This study underscores the potential of derivatives of nicotinic acid, such as 5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide, in the development of new herbicides. The compounds exhibited excellent herbicidal activity against bentgrass and duckweed, with some compounds outperforming commercial herbicides. This indicates the role of these compounds in agriculture for weed control (Yu et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9(4-10-2-3-18-8-10)16-13(17)11-5-12(14)7-15-6-11/h2-3,5-9H,4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOBKHTXLXGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

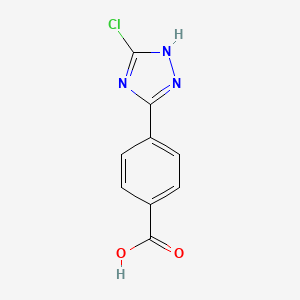
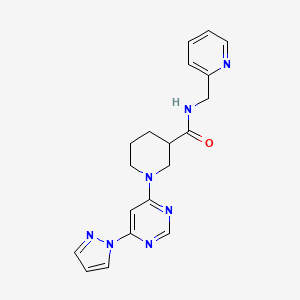

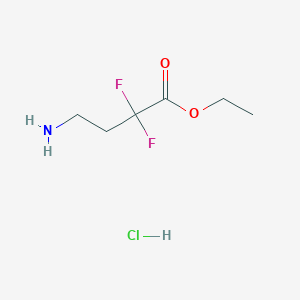

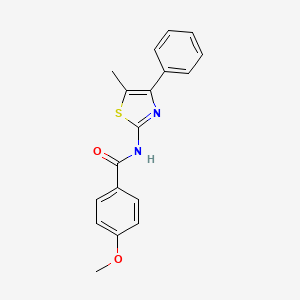

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)
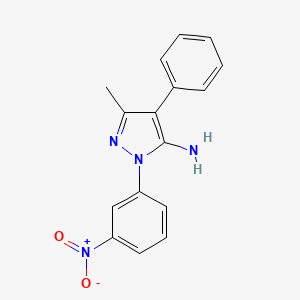

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide](/img/structure/B2713786.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)
